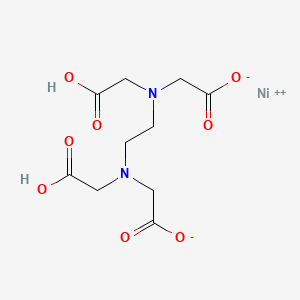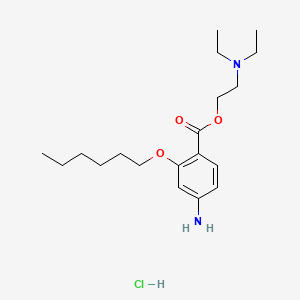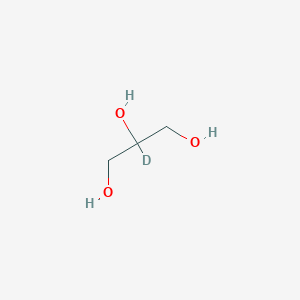
Glycerol-2-D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol-2-D1, also known as deuterated glycerol, is a stable isotope-labeled compound where one of the hydrogen atoms in glycerol is replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycerol-2-D1 involves the deuteration of glycerol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Glycerol-2-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Deuterated dihydroxyacetone and glyceraldehyde.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Glycerol-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism of action of glycerol-2-D1 is primarily based on its role as a tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glycerol metabolism and its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol: The non-deuterated form of glycerol, commonly used in various applications but lacks the isotopic labeling.
1,2-Propanediol (Propylene Glycol): Similar in structure but with different physical and chemical properties.
1,2-Ethanediol (Ethylene Glycol): Another glycol with different applications and toxicity profile.
Uniqueness
Glycerol-2-D1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C3H8O3 |
|---|---|
Peso molecular |
93.10 g/mol |
Nombre IUPAC |
2-deuteriopropane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |
Clave InChI |
PEDCQBHIVMGVHV-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C(CO)(CO)O |
SMILES canónico |
C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)



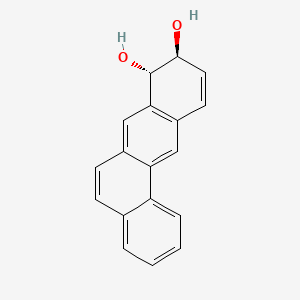


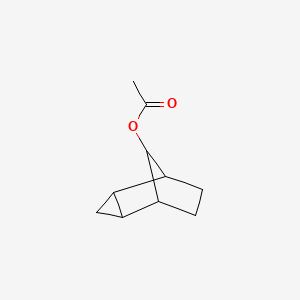

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

